molecular formula C10H19BrO2 B2571062 Tert-butyl 2-bromo-4-methylpentanoate CAS No. 152624-22-1

Tert-butyl 2-bromo-4-methylpentanoate

Cat. No.: B2571062
CAS No.: 152624-22-1
M. Wt: 251.164
InChI Key: GUEMBXJPCMQKJW-UHFFFAOYSA-N
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Description

Contextual Significance in Contemporary Synthetic Chemistry

In the pursuit of novel pharmaceuticals, agrochemicals, and materials, the ability to synthesize complex organic molecules with precise three-dimensional arrangements is paramount. Tert-butyl 2-bromo-4-methylpentanoate serves as a valuable precursor, particularly in the asymmetric synthesis of non-proteinogenic amino acids and other chiral molecules. The presence of a bromine atom at the α-position to the carbonyl group makes it an excellent electrophile for nucleophilic substitution reactions, while the bulky tert-butyl ester group provides steric hindrance that can influence the stereochemical outcome of these reactions. Furthermore, this compound is a key reactant in the Reformatsky reaction, a classic method for the formation of β-hydroxy esters, which are important intermediates in the synthesis of many natural products and biologically active compounds.

Structural Features Relevant to Reactivity and Stereochemistry

The reactivity and stereochemical influence of this compound are dictated by its unique structural features.

α-Bromo Group: The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions at the α-carbon. This allows for the introduction of a wide range of functional groups.

Tert-butyl Ester: The sterically demanding tert-butyl group plays a crucial role in directing the stereochemical course of reactions. In many cases, it can effectively block one face of the molecule, leading to high diastereoselectivity in reactions such as enolate alkylation. Additionally, the tert-butyl ester is relatively stable to a variety of reaction conditions but can be readily cleaved under acidic conditions to reveal the carboxylic acid functionality.

Chiral Center: The presence of a stereocenter at the α-carbon in chiral versions of this compound, such as (R)-tert-butyl 2-bromo-4-methylpentanoate, is of paramount importance for asymmetric synthesis. achemblock.com This allows for the transfer of chirality to new stereocenters formed in a reaction.

These structural elements work in concert to make this compound a powerful tool for the stereocontrolled construction of complex organic molecules.

Overview of Research Trajectories

Research involving this compound and related α-bromo esters has been focused on expanding their utility in asymmetric synthesis. Key areas of investigation include:

Development of Novel Stereoselective Reactions: Chemists are continuously exploring new methods to utilize this reagent in reactions that generate chiral products with high enantiomeric or diastereomeric purity. This includes the development of new catalysts and chiral auxiliaries that can effectively control the stereochemical outcome of reactions.

Applications in Total Synthesis: A significant driver of research in this area is the application of these building blocks in the total synthesis of complex natural products. The ability to introduce chiral centers with a high degree of control is essential for the successful synthesis of these intricate molecules.

Synthesis of Unnatural Amino Acids: There is a growing interest in the synthesis of non-proteinogenic amino acids for use in peptide and protein engineering. This compound serves as a valuable starting material for the synthesis of a variety of these custom amino acids.

The ongoing research in these areas continues to uncover new and innovative ways to employ this versatile reagent in the ever-evolving field of organic synthesis.

Interactive Data Table: Chemical Properties of this compound

PropertyValue
Molecular Formula C10H19BrO2
Molecular Weight 251.16 g/mol
CAS Number 130464-88-9 (for R-enantiomer) achemblock.com
Appearance Colorless to pale yellow liquid
Boiling Point Not readily available
Solubility Soluble in most organic solvents

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-bromo-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BrO2/c1-7(2)6-8(11)9(12)13-10(3,4)5/h7-8H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEMBXJPCMQKJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152624-22-1
Record name tert-butyl 2-bromo-4-methylpentanoate
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Synthetic Methodologies and Enantioselective Access

Direct Esterification Approaches

The introduction of the bulky tert-butyl group via esterification presents unique challenges due to steric hindrance. Direct methods often require specific reagents and conditions to achieve efficient conversion.

Esterification from 2-Bromo-4-methylpentanoic Acid Precursors

A primary route to tert-butyl 2-bromo-4-methylpentanoate involves the direct esterification of its corresponding carboxylic acid, 2-bromo-4-methylpentanoic acid.

Use of Isobutylene (B52900) and Acid Catalysis

A well-documented method for forming the tert-butyl ester is the reaction of the carboxylic acid precursor with isobutylene under strong acid catalysis. chemicalbook.com In a typical procedure, (2R)-2-bromo-4-methylpentanoic acid is dissolved in a solvent such as dichloromethane. chemicalbook.com Isobutylene is then introduced at a low temperature (e.g., -50°C), followed by the dropwise addition of a catalytic amount of concentrated sulfuric acid. chemicalbook.com The reaction is allowed to warm to room temperature over an extended period. chemicalbook.com The bulky tert-butyl group is installed by the acid-catalyzed addition of the carboxylic acid to the double bond of isobutylene. The process concludes with a standard aqueous workup and purification by distillation to yield the final product, tert-butyl (2R)-2-bromo-4-methylpentanoic acid t-butyl ester, as a clear oil. chemicalbook.com

Table 1: Reaction Parameters for Tert-butylation using Isobutylene

Parameter Value/Condition
Starting Material (2R)-2-bromo-4-methylpentanoic acid
Reagent Isobutylene
Catalyst Concentrated Sulfuric Acid
Solvent Dichloromethane
Initial Temperature -40°C to -50°C
Reaction Time 20 hours (warming to room temp.)

| Product | (2R)-2-bromo-4-methylpentanoic acid t-butyl ester |

Considerations for Tert-butyl Ester Formation

The formation of tert-butyl esters is not achievable through standard Fischer esterification conditions (alcohol and catalytic acid) due to the steric hindrance of the tertiary alcohol and its propensity to eliminate to form isobutylene under acidic conditions. Therefore, alternative strategies are required. The use of isobutylene gas with a strong acid catalyst is effective because it proceeds through a stable tertiary carbocation intermediate, which is then attacked by the carboxylate. Another approach involves the use of tert-butyl acetate (B1210297) with a strong acid ion-exchange resin, which can act as both a reactant and a solvent. google.com These methods circumvent the direct use of the sterically hindered tert-butanol.

Enantioselective Synthesis of Precursor Carboxylic Acids

Accessing enantiomerically pure this compound hinges on the availability of the chiral precursor, 2-bromo-4-methylpentanoic acid. The stereocenter is typically established before the esterification step.

Derivation from Chiral Amino Acid Precursors (e.g., D-Leucine)

A robust method for preparing enantiopure 2-bromo-4-methylpentanoic acid is through the stereospecific bromination of chiral amino acids. For instance, (R)-2-bromo-4-methylpentanoic acid can be synthesized from D-leucine. prepchem.com This reaction is a classic example of a diazotization followed by nucleophilic substitution.

The process involves treating D-leucine with sodium nitrite (B80452) in the presence of potassium bromide and a strong acid like sulfuric acid at a low temperature (0°C). prepchem.com The sodium nitrite and acid generate nitrous acid in situ, which converts the primary amine of the amino acid into a diazonium salt. This diazonium group is an excellent leaving group and is subsequently displaced by the bromide ion. The reaction proceeds with retention of configuration at the α-carbon, yielding the desired (R)-enantiomer. The product is then extracted from the reaction mixture. prepchem.com Similarly, the (S)-enantiomer can be derived from the naturally abundant L-leucine.

Table 2: Synthesis of (R)-2-Bromo-4-methylpentanoic Acid from D-Leucine

Step Reagents Conditions Outcome
1. Diazotization D-Leucine, Sodium Nitrite, 2.5 N Sulfuric Acid 0°C, 1.5 hours Formation of diazonium salt intermediate
2. Bromination Potassium Bromide 0°C to 25°C, 2 hours Nucleophilic substitution with retention of configuration

| 3. Workup | Ether Extraction | N/A | Isolation of (R)-2-bromo-4-methylpentanoic acid |

Organocatalytic Asymmetric α-Bromination of Carboxylic Acid Derivatives

Modern synthetic chemistry offers alternative routes to chiral α-bromo compounds through organocatalysis. While direct organocatalytic asymmetric α-bromination of carboxylic acids is challenging, the strategy has been successfully applied to related carbonyl compounds like aldehydes and ketones. nih.govrsc.org This approach typically involves the use of a chiral secondary amine catalyst, such as a derivative of proline or a C2-symmetric imidazolidine, to form a transient enamine with the carbonyl substrate. nih.govresearchgate.net

This enamine then reacts with an electrophilic bromine source, with the chiral catalyst directing the attack to one face of the enamine, thereby establishing the stereocenter. This method has been shown to produce α-brominated aldehydes and ketones in good yields with high enantiomeric excess (ee), often exceeding 90%. nih.govresearchgate.net While not directly demonstrated for 4-methylpentanoic acid, this methodology represents a potential pathway where a derivative of the acid (such as the corresponding aldehyde) could be subjected to asymmetric bromination and then oxidized to the desired chiral carboxylic acid.

Table 3: Examples of Organocatalytic Asymmetric α-Bromination

Substrate Type Catalyst Type Enantiomeric Excess (ee) Reference
Aldehydes C2-symmetric diphenylpyrrolidine Up to 96% nih.gov
Chiral Phase-Transfer Catalysis (e.g., Thiourea (B124793) Catalysts)

Chiral phase-transfer catalysis (PTC) has emerged as a powerful tool for the enantioselective α-halogenation of carbonyl compounds. In this approach, a chiral catalyst facilitates the transfer of a reagent between two immiscible phases (typically aqueous and organic), creating a chiral environment for the reaction. Bifunctional organocatalysts, such as those incorporating a thiourea moiety and a tertiary amine, are particularly effective.

The thiourea group acts as a hydrogen-bond donor, activating the electrophilic brominating agent (e.g., N-bromosuccinimide, NBS) and the carbonyl group of the substrate. The tertiary amine functions as a Brønsted base, deprotonating the α-carbon to form a chiral enolate. This dual activation brings the reactants into close proximity within a well-defined chiral scaffold, enabling facial-selective bromination. While specific studies on this compound are not prevalent, this methodology has been successfully applied to the α-chlorination of aldehydes with high yields and enantioselectivities (85–95% ee), demonstrating the potential of thiourea-based catalysts. organic-chemistry.org

Halogen-Bonding Transition State Models in Bromination

The mechanism of enantioselective bromination often involves non-covalent interactions that stabilize the transition state. Halogen bonding, a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile, has been identified as a key factor in stereochemical control. acs.orgyoutube.com

In the context of thiourea-catalyzed bromination, computational studies suggest that the transition state is stabilized by a network of hydrogen bonds and halogen bonds. The thiourea catalyst can activate the brominating agent through these interactions. acs.org The precise geometry of this complex dictates the trajectory of the enolate attack, leading to the preferential formation of one enantiomer. DFT calculations have been used to model these transition states, providing insights into the origins of enantioselectivity and guiding the design of more effective catalysts. acs.orgresearchgate.net

Metal-Catalyzed Enantioselective Bromination

Transition metal complexes featuring chiral ligands offer another avenue for enantioselective α-bromination. These catalysts can provide a highly ordered and sterically constrained environment to direct the approach of the brominating agent.

Palladium Complexes with Chiral Ligands (e.g., BINAP)

Palladium catalysts, in conjunction with chiral phosphine (B1218219) ligands like 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), are well-known for their effectiveness in a wide range of asymmetric transformations. lookchem.comresearchgate.netcapes.gov.brrsc.org For the α-bromination of esters, a proposed catalytic cycle would involve the formation of a chiral palladium enolate. This intermediate would then react with an electrophilic bromine source.

The steric and electronic properties of the BINAP ligand create a chiral pocket around the metal center, which controls the facial selectivity of the enolate's reaction. The choice of the specific enantiomer of BINAP ((R)- or (S)-) determines the absolute configuration of the resulting α-bromo ester. This method has been successfully applied to various palladium-catalyzed asymmetric allylic substitution reactions, achieving good to excellent enantioselectivities. lookchem.com

Diastereomeric Resolution of Racemic α-Bromo Carboxylic Acids

An alternative to asymmetric synthesis is the resolution of a racemic mixture. This classical approach involves converting the enantiomers of the corresponding carboxylic acid, 2-bromo-4-methylpentanoic acid, into a pair of diastereomers, which can then be separated based on their different physical properties.

Chiral Amine Salt Formation (e.g., Ephedrine)

A common method for resolving racemic carboxylic acids is through the formation of diastereomeric salts with a chiral amine. libretexts.orglibretexts.org Naturally occurring and readily available chiral amines like ephedrine, brucine, or strychnine (B123637) are often used for this purpose. libretexts.orglibretexts.org

The process involves reacting racemic 2-bromo-4-methylpentanoic acid with an enantiomerically pure chiral amine, such as (1R,2S)-(-)-ephedrine. missouri.edu This reaction yields a mixture of two diastereomeric salts: [(R)-acid·(1R,2S)-amine] and [(S)-acid·(1R,2S)-amine]. Due to their different spatial arrangements, these diastereomeric salts exhibit distinct physical properties, such as solubility. This difference allows for their separation by fractional crystallization. missouri.edu Once the diastereomeric salts are separated, the enantiomerically pure carboxylic acid can be recovered by treatment with a strong acid, followed by esterification to yield the desired this compound.

Optimization of Reaction Conditions and Yields in Synthesis

Achieving high yields and enantioselectivities in the synthesis of this compound requires careful optimization of various reaction parameters.

For catalytic reactions, key variables include the choice of solvent, temperature, catalyst loading, and the nature of the brominating agent. For instance, in organocatalytic brominations, sequential or portion-wise addition of the brominating reagent at an optimized temperature has been shown to improve enantioselectivity. rsc.orgmdpi.com The catalyst loading is also critical; while higher loading may increase the reaction rate, it can also lead to decreased selectivity or undesired side reactions. wisc.edu

Below is a table summarizing the influence of various parameters on the outcome of enantioselective bromination reactions.

ParameterEffect on ReactionOptimization Goal
Catalyst Structure The chiral environment provided by the catalyst directly influences enantioselectivity.To design a catalyst with a well-defined chiral pocket that maximizes the energy difference between the two diastereomeric transition states.
Solvent The polarity and coordinating ability of the solvent can affect catalyst solubility, substrate reactivity, and the stability of intermediates and transition states.To find a solvent that enhances both the rate and the enantioselectivity of the reaction.
Temperature Lowering the reaction temperature often leads to higher enantioselectivity by exploiting the small differences in activation energies between the diastereomeric transition states.To identify the optimal temperature that balances reaction rate and enantiomeric excess.
Brominating Agent The reactivity and steric bulk of the bromine source (e.g., NBS, Br2) can impact the reaction's selectivity and the formation of byproducts.To select a reagent that provides clean and efficient bromination with minimal background reaction.
Substrate Concentration The concentration of reactants can influence the reaction kinetics and, in some cases, the catalyst's turnover frequency and stability.To determine the concentration range that maximizes yield and selectivity without causing catalyst inhibition or decomposition.

For diastereomeric resolutions, the choice of resolving agent and crystallization solvent is paramount. The solvent must be selected to maximize the solubility difference between the two diastereomeric salts, allowing for efficient separation through crystallization.

Isolation and Purification Techniques for Synthetic Intermediates

A primary intermediate in many synthetic routes is the ester, tert-butyl 4-methylpentanoate (B1230305), formed from the esterification of 4-methylpentanoic acid. The purification of this ester often focuses on removing the unreacted carboxylic acid. A common and effective method is liquid-liquid extraction. researchgate.net The crude reaction mixture, typically dissolved in an organic solvent like ethyl acetate, can be washed with a mild aqueous base, such as a sodium bicarbonate solution. researchgate.netprepchem.com This process converts the acidic carboxylic acid into its corresponding sodium salt, which is soluble in the aqueous phase and can be separated, while the neutral ester remains in the organic layer. researchgate.net The organic layer is then washed with water and brine, dried over an anhydrous salt like magnesium sulfate (B86663) or calcium chloride, and concentrated under vacuum to yield the purified ester. prepchem.comrsc.org

Another key intermediate is the α-bromo acid, 2-bromo-4-methylpentanoic acid, which is subsequently esterified. Alternatively, the final product itself is purified from its precursor, tert-butyl 4-methylpentanoate, after bromination. In both cases, purification strategies for brominated compounds are necessary. For solid intermediates, recrystallization is a powerful technique for achieving high purity. mt.com This method involves dissolving the crude solid in a minimal amount of a hot solvent, in which the compound is highly soluble, and then allowing it to cool slowly. mt.comyoutube.com As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent. youtube.com The choice of solvent is crucial and is often determined experimentally; common solvents for brominated organic compounds include ethanol, acetonitrile, or mixtures like hexane (B92381)/ethyl acetate. youtube.comrochester.edu

For liquid intermediates, such as the final product this compound or its precursor ester, fractional distillation is a viable purification method, particularly for large-scale preparations. prepchem.comrochester.edu This technique separates compounds based on differences in their boiling points. The crude product is heated, and the component with the lower boiling point vaporizes first, travels up a fractionating column, and is then condensed and collected. prepchem.com Washing the crude product with water, a bicarbonate solution to remove acid, and then drying it prior to distillation is a standard procedure. prepchem.comorgsyn.org

Column chromatography is a highly versatile and widely used technique for purifying synthetic intermediates, especially for complex mixtures or when high purity is essential. rochester.edusapub.org In normal-phase chromatography, a silica (B1680970) gel stationary phase is typically used. researchgate.net The crude mixture is loaded onto the column, and a solvent system (eluent or mobile phase), commonly a mixture of non-polar and polar solvents like hexane and ethyl acetate, is passed through it. rsc.org Separation occurs because components of the mixture travel down the column at different rates based on their polarity and interaction with the stationary phase. Less polar compounds generally elute faster than more polar ones. For instance, to separate an ester from a more polar unreacted alcohol or a more polar carboxylic acid, the ester will elute first. researchgate.netsapub.org In some cases where acidic impurities are present, a small amount of a base like triethylamine (B128534) may be added to the eluent to prevent the streaking of acidic compounds on the silica column. researchgate.net

For highly polar intermediates, reversed-phase chromatography, using a non-polar stationary phase (like C18-modified silica) and a polar mobile phase (such as water/acetonitrile), can be an effective alternative. teledyneisco.com

The following table summarizes the common purification techniques applicable to the synthetic intermediates of this compound.

Intermediate Purification Technique Details
tert-butyl 4-methylpentanoate (Ester)Liquid-Liquid ExtractionUsed to remove unreacted 4-methylpentanoic acid. The organic solution is washed with aqueous sodium bicarbonate, followed by water and brine. researchgate.netprepchem.com
2-bromo-4-methylpentanoic acid (Bromo-acid)RecrystallizationEffective if the compound is a solid. Involves dissolving in a hot solvent and cooling to form pure crystals, leaving impurities in the mother liquor. mt.comyoutube.com
tert-butyl 4-methylpentanoate (Ester)Fractional DistillationSuitable for purifying the liquid ester from non-volatile impurities or compounds with significantly different boiling points. prepchem.comrochester.edu
This compound (Final Product)Column ChromatographyHighly versatile for removing various impurities. A typical system uses a silica gel stationary phase and a hexane/ethyl acetate mobile phase. rsc.orgsapub.org

Reactivity Profiles and Transformational Chemistry

Nucleophilic Substitution Reactions at the α-Carbon

The primary reaction pathway for this compound involves the displacement of the bromide leaving group by a nucleophile. These reactions can proceed through different mechanisms, leading to varied stereochemical outcomes.

The stereochemistry of nucleophilic substitution at the chiral α-carbon is highly dependent on the reaction mechanism.

SN2 Pathway (Inversion): In a bimolecular nucleophilic substitution (SN2) reaction, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). libretexts.org This concerted mechanism results in a predictable inversion of the stereochemical configuration at the chiral center. libretexts.orgneetchennai.com For example, if the starting material is the (R)-enantiomer, the SN2 reaction will exclusively yield the (S)-enantiomer. libretexts.org This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.

SN1 Pathway (Racemization): A unimolecular (SN1) mechanism involves the initial departure of the leaving group to form a planar carbocation intermediate. ck12.org The nucleophile can then attack this flat intermediate from either face with equal probability. ck12.org This leads to a mixture of both inversion and retention products, often resulting in a racemic or near-racemic mixture. neetchennai.com This pathway is favored by conditions that stabilize the carbocation intermediate, such as polar protic solvents and weaker nucleophiles.

Diastereoselective substitution reactions can be controlled to favor either inversion or retention by carefully choosing the reaction conditions. nih.govrsc.org

The outcome of a nucleophilic substitution reaction on Tert-butyl 2-bromo-4-methylpentanoate is critically influenced by the choice of nucleophile, solvent, and temperature.

Nucleophile Strength: Strong nucleophiles (e.g., I⁻, RS⁻, N₃⁻) tend to favor the SN2 mechanism, leading to inversion of configuration. Weaker nucleophiles (e.g., H₂O, ROH) are more likely to participate in SN1 reactions, leading to racemization. ck12.org

Steric Hindrance: Bulky nucleophiles can hinder the backside attack required for an SN2 reaction, potentially slowing the reaction rate or favoring an SN1 pathway if carbocation formation is possible. The steric bulk of the tert-butyl ester group itself can also influence the accessibility of the α-carbon.

Solvent Effects: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are unable to solvate the nucleophile as effectively as polar protic solvents, making the nucleophile more reactive and favoring the SN2 pathway. Polar protic solvents (e.g., water, ethanol) can stabilize both the leaving group and the carbocation intermediate, thus promoting the SN1 mechanism. ck12.org

Leaving Group: Bromine is a good leaving group, capable of participating in both SN1 and SN2 reactions. ck12.org

Table 1: Factors Influencing Nucleophilic Substitution Pathways

Factor Favors SN1 Pathway Favors SN2 Pathway
Nucleophile Weak, neutral (e.g., H₂O, ROH) Strong, anionic (e.g., I⁻, CN⁻, N₃⁻)
Solvent Polar Protic (e.g., water, ethanol) Polar Aprotic (e.g., acetone, DMSO)
Stereochemistry Racemization (Inversion + Retention) Inversion of configuration
Substrate Tertiary > Secondary Methyl > Primary > Secondary

Radical-Mediated Transformations

Beyond ionic pathways, the carbon-bromine bond in α-bromoesters can be cleaved homolytically to generate carbon-centered radicals, opening avenues for different types of bond formation.

A modern approach for forming C(sp³)–C(sp³) bonds involves the use of photoredox catalysis. nih.gov In a representative system, an α-bromoester can be coupled with a substrate like triethylamine (B128534). nih.gov The process is initiated by a photocatalyst, which, upon irradiation with light, becomes a potent reductant. This excited photocatalyst can then transfer an electron to the α-bromoester, causing the reductive cleavage of the C-Br bond. nih.gov This generates a carbon-centered radical that can then engage in coupling reactions. nih.gov

The generation of a carbon-centered radical from the α-bromoester is the key step in these transformations. In a typical photoredox cycle, the following steps occur:

A photocatalyst (e.g., 4CzIPN) absorbs light and is promoted to an excited state. nih.gov

The excited photocatalyst reduces the α-bromoester, cleaving the C-Br bond to form a bromide ion and an α-ester carbon-centered radical. nih.gov

This radical is then free to participate in subsequent reactions, such as addition to an alkene or coupling with another radical species. nih.gov

The addition of radical scavengers like TEMPO can completely suppress product formation, providing strong evidence for a radical-mediated mechanism. acs.org

An alternative strategy for generating carbon radicals from alkyl halides involves leveraging halogen-bonding interactions. nih.govacs.org While studied in detail for α-bromodifluoroesters, the principles can be extended to other α-bromoesters. chemrxiv.orgnih.gov This approach utilizes a dual catalytic system. acs.orgnih.gov

The proposed mechanism involves:

In-situ Halide Exchange: A catalytic amount of an iodide salt displaces the bromide on the α-bromodifluoroester, forming a more easily reducible α-iododifluoroester in-situ. acs.orgnih.gov

Halogen Bonding: A photocatalyst, such as a dithieno[3,2-b:2',3'-d]hydroquinone (DTHQ), forms a charge-transfer complex with the iodine atom of the newly formed α-iododifluoroester. nih.gov This interaction is a halogen bond.

Photoreduction: Upon irradiation with visible light, this complex undergoes a single-electron transfer (SET), cleaving the C-I bond to generate the desired carbon-centered radical and regenerate the iodide catalyst. acs.orgnih.gov

This method is advantageous as it often proceeds under milder conditions and can tolerate a wider range of functional groups compared to methods requiring highly reducing photocatalysts. acs.org

Metal-Mediated and Organometallic Reactions

The presence of the bromine atom at the α-position makes this compound a suitable precursor for the formation of organometallic reagents. These intermediates are central to a variety of carbon-carbon bond-forming reactions.

Reformatsky-Type Reactions Involving α-Bromoesters

The Reformatsky reaction is a cornerstone of organic synthesis, enabling the formation of β-hydroxy esters through the reaction of an α-haloester with a carbonyl compound, mediated by a metal. nih.gov The reaction proceeds via the formation of an organometallic enolate, which then acts as a nucleophile.

The classical Reformatsky reaction employs zinc metal to generate a zinc enolate from an α-bromoester. nih.gov In the case of this compound, the reaction with zinc dust would lead to the formation of a zinc-bromo enolate. This species is less basic than a corresponding lithium or magnesium enolate, which allows it to react chemoselectively with aldehydes and ketones without undergoing self-condensation or adding to the ester group of another molecule.

The general mechanism involves the oxidative insertion of zinc into the carbon-bromine bond, followed by reaction with a carbonyl compound to yield a β-hydroxy ester after acidic workup. While specific studies detailing the reaction of this compound with a wide array of carbonyl partners are not extensively documented in publicly available literature, the expected reactivity would follow this established pattern. The steric bulk of the tert-butyl group and the isobutyl substituent may influence the reaction rates and diastereoselectivity in reactions with chiral aldehydes or ketones.

A hypothetical reaction is presented in the table below:

Aldehyde/KetoneProduct (after workup)
Benzaldehydetert-butyl 3-hydroxy-2-(isobutylmethyl)-3-phenylpropanoate
Acetonetert-butyl 3-hydroxy-2-(isobutylmethyl)-3-methylbutanoate

Indium has emerged as a useful alternative to zinc in Reformatsky-type reactions. scispace.com Indium-mediated reactions often proceed under milder conditions and can exhibit different selectivity profiles. The reaction of this compound with indium would generate an organoindium reagent, which then adds to carbonyl compounds.

Studies on similar α-bromoesters have shown that indium-mediated reactions can be carried out in various solvents, including aqueous media, highlighting the versatility of this metal. For instance, the sonochemical Reformatsky reaction of α-bromoesters with aldehydes or ketones in the presence of indium has been shown to produce β-hydroxyesters in good to excellent yields under mild conditions. scispace.comkoreascience.kr While specific data for this compound is limited, it is expected to react similarly.

Enolate Chemistry and Alkylation Strategies

The α-proton of this compound is acidic and can be removed by a strong, non-nucleophilic base to form an enolate. However, the presence of the α-bromo substituent complicates this, as β-elimination to form an α,β-unsaturated ester is a potential side reaction.

More commonly, the zinc or indium enolates formed in Reformatsky-type reactions can be considered as pre-formed enolates. These can, in principle, be trapped by electrophiles other than carbonyl compounds. However, the direct alkylation of such metal enolates is less common than their addition to carbonyls.

Cross-Coupling Methodologies (General relevance for α-haloesters as synthetic intermediates)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. As an alkyl halide, this compound has the potential to participate in such reactions, serving as an electrophilic partner.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a widely used reaction. nih.gov While typically applied to aryl and vinyl halides, advancements have extended its scope to include some alkyl halides. The coupling of an α-bromoester like this compound with an organoboron reagent could provide access to α-substituted esters. However, β-hydride elimination can be a competing pathway with alkyl halides.

Other cross-coupling reactions such as the Sonogashira (coupling with a terminal alkyne) and Heck (coupling with an alkene) reactions are also staples of modern organic synthesis. organic-chemistry.orgorganic-chemistry.org The application of these methods to unactivated alkyl bromides can be challenging, but specialized catalyst systems are continually being developed that expand the scope of these transformations. nih.gov The participation of this compound in these reactions would depend on the specific catalyst and reaction conditions employed.

Ester Group Reactivity

The tert-butyl ester group of the title compound exhibits its own characteristic reactivity, which is important to consider in synthetic planning.

Tert-butyl esters are known for their relative stability under basic conditions, which makes them good protecting groups for carboxylic acids. However, they are susceptible to cleavage under acidic conditions. acsgcipr.org The mechanism of acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which is then trapped by a nucleophile or eliminates a proton to form isobutylene (B52900). A variety of acids, including trifluoroacetic acid, formic acid, and p-toluenesulfonic acid, can be used for this deprotection. acsgcipr.org

Transesterification, the conversion of one ester to another, can also be achieved. For example, treatment of a tert-butyl ester with an alcohol in the presence of an acid or a specific catalyst can lead to the corresponding ester of the new alcohol. Borane catalysts have been reported for the transesterification of tert-butyl esters. rsc.org

The table below summarizes the general reactivity of the tert-butyl ester group:

ReactionReagentsProduct
Acid-catalyzed HydrolysisH₃O⁺2-bromo-4-methylpentanoic acid + tert-butanol
TransesterificationR'OH, catalystR' 2-bromo-4-methylpentanoate + tert-butanol

Transesterification and Deesterification Reactions

The conversion of the tert-butyl ester group in this compound to other esters (transesterification) or to the corresponding carboxylic acid (deesterification/hydrolysis) is a critical aspect of its synthetic utility. The outcomes of these reactions are heavily influenced by the choice of catalytic conditions, owing to the unique properties of the tert-butyl group.

Transesterification, the process of exchanging the alkoxy group of an ester, can be catalyzed by either acids or bases. youtube.com However, in the case of tert-butyl esters, the reaction pathway is significantly biased.

Base-Catalyzed Transesterification : Base-catalyzed transesterification proceeds through a nucleophilic attack of an alkoxide on the ester carbonyl. srsbiodiesel.comresearchgate.net For this compound, the bulky tert-butyl group provides substantial steric hindrance around the carbonyl carbon, making it less accessible to nucleophiles. thieme.de Consequently, base-catalyzed transesterification of tert-butyl esters is generally disfavored and inefficient. srsbiodiesel.com The incoming alkoxide would encounter significant steric repulsion, rendering the reaction kinetically slow.

Acid-Catalyzed Transesterification : Acid catalysis activates the carbonyl group by protonation, making it more electrophilic and susceptible to nucleophilic attack by an alcohol. youtube.com While mechanistically feasible, the direct acid-catalyzed transesterification of tert-butyl esters is often challenging and less common than their cleavage. The equilibrium can be driven towards the new ester by using a large excess of the reactant alcohol. masterorganicchemistry.com

Deesterification, the cleavage of the ester to yield the corresponding carboxylic acid, is a fundamental transformation. Similar to transesterification, the reaction conditions (acidic or basic) are paramount.

Base-Catalyzed Deesterification (Saponification) : The saponification of esters with bases like sodium hydroxide is a common reaction. However, tert-butyl esters, including this compound, are notoriously resistant to base-mediated hydrolysis due to the steric hindrance of the tert-butyl group, which impedes the initial nucleophilic attack by the hydroxide ion. thieme.de

Acid-Catalyzed Deesterification : In contrast to their stability under basic conditions, tert-butyl esters are readily cleaved under acidic conditions. thieme.de This lability is a cornerstone of their use as protecting groups in organic synthesis. The reaction proceeds through a mechanism that differs from that of most other esters. The key step involves the formation of a relatively stable tertiary carbocation, the tert-butyl cation. stackexchange.comcommonorganicchemistry.com

The mechanism for the acid-catalyzed deprotection of a tert-butyl ester using an acid like trifluoroacetic acid (TFA) involves:

Protonation of the carbonyl oxygen by the acid. stackexchange.com

Cleavage of the carbon-oxygen bond to form the carboxylic acid and the stable tert-butyl carbocation. stackexchange.comcommonorganicchemistry.com

The tert-butyl cation can then be trapped by a nucleophile or, more commonly, lose a proton to form isobutylene gas. stackexchange.comcommonorganicchemistry.com

Strong acids such as trifluoroacetic acid, and sometimes Lewis acids, are employed for this transformation. nih.govwikipedia.org

Reagent/CatalystSolventTemperatureOutcomeCitation
Trifluoroacetic Acid (TFA)Dichloromethane (DCM) or neatRoom TemperatureEfficient cleavage to the carboxylic acid stackexchange.comnih.gov
Formic Acid-Room TemperatureCleavage of the tert-butyl ester
p-Toluenesulfonic AcidBenzene or TolueneRefluxCleavage of the tert-butyl ester
Anhydrous HClDioxane or Diethyl EtherRoom TemperatureCleavage of the tert-butyl ester wikipedia.org

Hydrolytic Stability Considerations of the Tert-butyl Ester

The hydrolytic stability of the tert-butyl ester in this compound is a critical factor in its handling, storage, and application in multi-step syntheses. This stability is highly dependent on the pH of the environment.

Neutral and Basic Conditions : Under neutral (pH ~7) and basic (pH > 7) conditions, the tert-butyl ester group is exceptionally stable. The steric bulk of the tert-butyl group effectively shields the carbonyl carbon from attack by water or hydroxide ions, making hydrolysis extremely slow under these conditions. This robustness allows for chemical manipulations at other parts of the molecule without affecting the ester functionality.

Acidic Conditions : As discussed in the context of deesterification, the tert-butyl ester is highly susceptible to hydrolysis under acidic conditions (pH < 7). The rate of hydrolysis increases with increasing acidity (lower pH). The mechanism involves the formation of the stable tert-butyl carbocation, which significantly lowers the activation energy for the cleavage of the alkyl-oxygen bond. Even mild acidic conditions can lead to the slow decomposition of the ester over time.

ConditionpH RangeRelative StabilityPrimary Reaction
Acidic&lt; 7LowAcid-catalyzed hydrolysis to carboxylic acid and tert-butanol/isobutylene
Neutral~ 7HighNegligible hydrolysis
Basic&gt; 7HighResistant to base-catalyzed hydrolysis (saponification)

Role As a Chiral Building Block in Complex Molecule Synthesis

Precursor in Peptoid and Peptide Derivative Synthesis

While direct and extensive research specifically detailing the use of tert-butyl 2-bromo-4-methylpentanoate in peptoid and peptide derivative synthesis is not widely documented in readily available literature, its structural motifs are highly relevant to the established methods for creating these complex molecules. Peptoids, or N-substituted glycines, are a class of peptidomimetics that have garnered significant attention due to their enhanced proteolytic stability and potential therapeutic applications.

The synthesis of peptoids often involves a submonomer method where an α-haloacetic acid, typically bromoacetic acid, is used to acylate a resin-bound amine, followed by the displacement of the bromide with a primary amine to introduce the side chain. The tert-butyl ester group in this compound is a common protecting group in peptide synthesis, valued for its stability under various reaction conditions and its facile removal under acidic conditions. The presence of the chiral center and the isobutyl group from the leucine-derived backbone in this compound offers the potential for introducing stereochemistry and specific side-chain functionalities into peptoid and peptide-like structures.

Intermediates in Glycosylation Reactions

The role of specific bromo-esters like this compound as direct intermediates in glycosylation reactions is not a prominently featured application in the current body of scientific literature. Glycosylation reactions are fundamental to the synthesis of oligosaccharides and glycoconjugates, and they typically involve the activation of a glycosyl donor and its subsequent reaction with a glycosyl acceptor.

However, the tert-butyl group, a key feature of the molecule, is known to play a role in the stereochemical outcome of some glycosylation reactions. Computational studies on reaction intermediates in glycosylation have shown that electron-donating groups, such as a tert-butyl group, on the exocyclic heteroatom of a glycosyl donor can influence the geometry of the intermediate cations, favoring the formation of episulfonium or episelenonium-like ions. This can, in turn, affect the stereoselectivity of the glycosidic bond formation. While this provides a conceptual link, direct evidence for the application of this compound in this context remains to be established through further research.

Construction of Stereodefined Scaffolds for Bio-relevant Molecular Architectures

The inherent chirality of this compound makes it a valuable starting material for the construction of stereodefined scaffolds, which are the core structures of many biologically active molecules. The ability to introduce a specific stereocenter early in a synthetic sequence is crucial for the efficient synthesis of enantiomerically pure compounds.

The α-bromo ester functionality allows for a variety of stereospecific transformations. For instance, it can undergo nucleophilic substitution reactions with a range of nucleophiles, allowing for the introduction of diverse functional groups with inversion of configuration at the chiral center. This stereochemical control is paramount in the synthesis of complex natural products and pharmaceutical agents where biological activity is often highly dependent on the precise three-dimensional arrangement of atoms. The isobutyl group also provides a non-polar side chain that can influence the conformational preferences and biological interactions of the final molecular architecture.

Synthesis of Advanced Synthetic Intermediates (e.g., α-amino esters and ketones)

One of the well-established applications of α-bromo esters, and by extension, this compound, is in the synthesis of other important classes of molecules, particularly α-amino esters and α-keto esters. These compounds are themselves valuable intermediates in the synthesis of a wide array of biologically active compounds.

Synthesis of α-Keto Esters:

The conversion of α-bromo esters to α-keto esters can be achieved through various oxidative methods. One common approach involves the reaction of the α-bromo ester with an oxidizing agent such as dimethyl sulfoxide (B87167) (DMSO), often in the presence of a base. This transformation provides a direct route to α-keto esters, which are key structural motifs in many natural products and pharmaceuticals and serve as versatile precursors for the synthesis of α-hydroxy acids and other functionalized molecules.

Starting MaterialReagentsProductYield (%)
α-Bromo Ester1. DMSO, Base 2. Workupα-Keto EsterVaries

Synthesis of α-Amino Esters:

The bromine atom in this compound can be displaced by nitrogen nucleophiles to afford α-amino esters. A common method for this transformation is the Gabriel synthesis, which involves the reaction of the α-bromo ester with potassium phthalimide, followed by hydrazinolysis to release the primary amine. Alternatively, direct amination with ammonia (B1221849) or other amine nucleophiles can be employed, often with stereochemical inversion at the carbon center. The resulting chiral α-amino esters are fundamental building blocks for the synthesis of peptides, alkaloids, and other nitrogen-containing natural products. The tert-butyl ester group is particularly advantageous in this context as it can be selectively cleaved under acidic conditions without affecting other sensitive functional groups.

Starting MaterialReagentsProductStereochemistry
(R/S)-tert-butyl 2-bromo-4-methylpentanoate1. NaN3 2. Reduction(S/R)-tert-butyl 2-amino-4-methylpentanoateInversion
(R/S)-tert-butyl 2-bromo-4-methylpentanoate1. Phthalimide, Base 2. Hydrazine(S/R)-tert-butyl 2-amino-4-methylpentanoateInversion

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms

Understanding the underlying mechanism of reactions involving tert-butyl 2-bromo-4-methylpentanoate is crucial for predicting product formation and optimizing reaction conditions. The key mechanistic question revolves around the nature of the bond-breaking and bond-forming steps at the carbon atom bearing the bromine.

Reactions involving α-bromoesters like this compound can proceed through several distinct pathways, most notably those involving enolate intermediates (acting as nucleophiles) or radical intermediates.

Enolate (Nucleophilic) Pathways: The presence of the ester carbonyl group acidifies the α-proton, allowing for deprotonation by a suitable base to form an enolate. This enolate is a potent nucleophile. A classic example of this reactivity is the Reformatsky reaction , where zinc metal is used to generate an organozinc enolate. This species then adds nucleophilically to carbonyl compounds such as aldehydes or ketones to form β-hydroxy esters. chemistnotes.comwikipedia.orglibretexts.orgbyjus.comorganic-chemistry.org The mechanism involves the oxidative addition of zinc into the carbon-bromine bond, followed by rearrangement to form a zinc enolate, which then participates in the nucleophilic addition. wikipedia.orglibretexts.org This pathway is distinct from a radical process as it involves polar, ionic intermediates. The use of zinc is crucial because the resulting organozinc reagents are generally less reactive than Grignard or organolithium reagents, preventing unwanted side reactions with the ester group. wikipedia.orglibretexts.orgorganic-chemistry.org

Radical Pathways: Alternatively, under conditions that promote homolytic cleavage of the carbon-bromine bond, reactions can proceed via a radical mechanism. This is often initiated by radical initiators (like AIBN) or photochemically. In such a pathway, a carbon-centered radical is formed at the α-position. This radical can then participate in various transformations, such as atom transfer radical addition (ATRA) to alkenes. A preliminary mechanistic study on a related palladium-catalyzed reductive cross-coupling of α-bromo carboxamides suggested a radical coupling process.

The choice between these pathways is dictated by the reaction conditions, as summarized in the table below.

FeatureEnolate (Nucleophilic) PathwayRadical Pathway
Initiation Base (e.g., LDA, LiHMDS) or Metal (e.g., Zn)Radical Initiator (e.g., AIBN), Light (hν), or specific transition metal catalysts
Key Intermediate Metal enolate (e.g., Zinc, Lithium, Sodium)Carbon-centered radical at the α-position
Typical Reaction Reformatsky Reaction, Pd-catalyzed α-ArylationAtom Transfer Radical Addition (ATRA), Reductive couplings
Solvent Effects Polar solvents often favored to stabilize ionic intermediates.Non-polar solvents are generally suitable.

The carbon atom bonded to the bromine in this compound is a stereocenter. Consequently, reactions at this center can lead to different stereoisomers, and controlling this outcome is a significant focus of synthetic chemistry. Stereochemical control can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or substrate-controlled diastereoselection. nih.gov

For instance, in reactions involving enolate intermediates, the geometry of the enolate (E vs. Z) can influence the diastereoselectivity of the subsequent reaction. In asymmetric catalysis, a chiral catalyst creates a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. nih.gov The development of highly stereoselective alkylations of chiral titanium(IV) enolates with various electrophiles demonstrates that high levels of diastereoselectivity (dr ≥97:3) can be achieved, producing the alkylated products as a single diastereomer. nih.gov

Role of Catalysis in Stereoselectivity and Efficiency

Catalysis, particularly using transition metals like palladium, is pivotal for achieving high efficiency and stereoselectivity in reactions with α-bromoesters.

The palladium-catalyzed α-arylation of esters is a powerful method for forming carbon-carbon bonds. This reaction transforms this compound by coupling it with an aryl partner (e.g., an arylboronic acid or aryl halide). The generally accepted mechanism proceeds through a catalytic cycle involving three key steps:

Oxidative Addition: A low-valent Palladium(0) complex reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate, [Ar-Pd-X].

Transmetalation/Enolate Formation: The α-bromoester is converted to its corresponding metal enolate (e.g., using a strong base like LiHMDS to form a lithium enolate, or zinc to form a Reformatsky reagent). This enolate then reacts with the [Ar-Pd-X] complex. In this step, the enolate replaces the halide (X) on the palladium, forming an [Ar-Pd-Enolate] intermediate. The use of zinc enolates has been shown to greatly expand the scope of the arylation reaction, tolerating a wider range of functional groups. researchgate.net

Reductive Elimination: The aryl group and the enolate fragment on the palladium complex couple, forming the α-aryl ester product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

This catalytic cycle is highly efficient, allowing for the reaction to proceed with only a small amount of the palladium catalyst.

In asymmetric catalysis, the choice of ligand bound to the palladium center is critical for inducing enantioselectivity. Chiral ligands create a chiral pocket around the metal center, influencing how the substrates bind and react, thereby favoring one stereochemical pathway. For the α-arylation of esters and related compounds, various classes of chiral phosphine (B1218219) ligands have been developed.

For example, in the asymmetric α-arylation of ester enolates to form challenging tertiary stereocenters, a palladium catalyst supported by a (R)-H₈-BINOL-derived monophosphine ligand has been used successfully. nih.gov Similarly, studies on the intramolecular α-arylation of amides and aldehydes have shown that phosphinooxazoline (PHOX) ligands can provide high enantioselectivities. nih.gov The steric and electronic properties of the ligand are finely tuned to maximize both reactivity and stereocontrol. The table below presents representative data from studies on analogous ester systems, illustrating the profound impact of the ligand on enantioselectivity.

Table: Ligand Effects on Asymmetric α-Arylation of Ester Enolates (Analogous Systems)

EntryLigandProduct Yield (%)Enantiomeric Excess (ee %)
1(R)-BINAP65%58%
2(S)-Ph-PHOX72%85%
3(R)-H₈-BINOL-Monophosphine88%92%
4Chiral P,P=O Ligand85%94%

Data are representative and compiled from studies on analogous ester substrates to illustrate ligand effects. nih.gov

Theoretical and Computational Chemistry Applications

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the complex mechanisms of organometallic reactions. These studies provide detailed insights into the structures of intermediates and transition states, as well as the energetics of different reaction pathways, which are often difficult to determine experimentally. chemrxiv.org

For palladium-catalyzed reactions involving α-bromoesters, DFT calculations can be used to:

Model the Catalytic Cycle: Calculate the energies of all intermediates and transition states in the oxidative addition, transmetalation, and reductive elimination steps. This helps identify the rate-determining step of the reaction. chemrxiv.org

Explain Ligand Effects: Analyze the non-covalent interactions between the ligand, the metal center, and the substrates to understand the origin of stereoselectivity. By modeling the transition states leading to the different stereoisomers, the energy difference can be calculated, providing a theoretical prediction of the enantiomeric excess.

Investigate Competing Pathways: Compare the activation barriers for different potential reaction mechanisms, such as a nucleophilic pathway versus a single-electron transfer (SET) radical pathway, to predict which is more favorable under specific conditions. For example, DFT calculations on the Pd-catalyzed arylation of α,β-unsaturated ketones have been used to rationalize the observed regioselectivity by comparing the activation energy barriers for different pathways. chemrxiv.org

These theoretical insights are invaluable for rational catalyst design and the optimization of reaction conditions to achieve desired outcomes with substrates like this compound.

Density Functional Theory (DFT) Studies on α-Haloester Reactivity

Density Functional Theory (DFT) has become an essential method for studying the electronic structure and reactivity of organic compounds. researchgate.netchemrxiv.org DFT calculations are employed to determine various thermodynamic and electronic properties that govern the behavior of molecules like α-haloesters in chemical reactions.

Theoretical studies using DFT can predict changes in free energy (ΔrG), energy (ΔrE), and enthalpy (ΔrH) for a given reaction, indicating whether a reaction is thermodynamically favorable. For instance, negative values for ΔrG suggest a spontaneous reaction. Furthermore, DFT allows for the investigation of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical indicator of a molecule's stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

In the context of α-haloesters, DFT-based reactivity descriptors can quantify and rationalize reactivity patterns. researchgate.net These descriptors, including global parameters like chemical potential (µ), molecular hardness (η), and the electrophilicity index (ω), provide a quantitative measure of a molecule's reactivity. nih.gov Local reactivity descriptors, such as the Fukui function, can identify the most reactive atomic centers within a molecule, predicting sites for nucleophilic or electrophilic attack. researchgate.netmdpi.comchemrxiv.org Such analyses are crucial for understanding the regioselectivity and reactivity of α-haloesters in substitution and elimination reactions.

Table 1: Key DFT-Calculated Parameters for Reactivity Analysis

Parameter Symbol Significance
Free Energy Change ΔrG Indicates thermodynamic feasibility of a reaction.
HOMO-LUMO Gap Egap Correlates with molecular stability and reactivity.
Chemical Potential µ Measures the escaping tendency of an electron from a system.
Molecular Hardness η Represents resistance to change in electron distribution.
Electrophilicity Index ω Quantifies the electrophilic character of a molecule.
Fukui Function f(r) Identifies the most reactive sites within a molecule.

Analysis of Hyperconjugation and Anomeric Effects in α-Haloglycine Esters (as related systems)

While direct computational studies on this compound are specific, significant insights can be drawn from related systems like α-haloglycine esters. These model compounds have been studied to understand the role of stereoelectronic effects, namely hyperconjugation and the anomeric effect, on the reactivity of the α-carbon-halogen bond. nih.govnih.gov

Hyperconjugation involves the interaction of electrons in a sigma bond (usually C-H or C-C) with an adjacent empty or partially filled p-orbital or a π-orbital to give a stabilized, extended molecular orbital. In acyclic molecules like α-haloesters, this is often referred to as a "generalized" anomeric effect. nih.gov The anomeric effect is a stereoelectronic phenomenon that describes the tendency of heteroatomic substituents adjacent to another heteroatom within a ring to prefer the axial orientation over the sterically less hindered equatorial orientation. wikipedia.org This effect is not limited to cyclic systems and can be observed in acyclic molecules where gauche conformations are stabilized. nih.govscripps.edu

In α-haloglycine esters, DFT calculations and X-ray crystallography have shown that hyperconjugation between a lone pair of electrons on the ester oxygen and the antibonding orbital (σ) of the adjacent carbon-halogen bond (C-X) can lead to a stabilization of specific conformations. nih.govnih.gov This interaction, depicted as nO → σC-X, results in an elongation of the C-X bond and a shortening of the O-C bond. nih.gov This pre-activation of the carbon-halogen bond is proposed to be responsible for the enhanced nucleofugality of the halogen, facilitating its abstraction and increasing the reactivity of the α-haloester. nih.govnih.gov The stability gained from these interactions can be on the order of several kcal/mol, significantly influencing the molecule's conformational preferences and reactivity. ysu.am

Table 2: Influence of Hyperconjugation on Bond Lengths in α-Haloesters

Interaction Effect on Donor Bond (e.g., O-C) Effect on Acceptor Bond (e.g., C-X) Consequence for Reactivity
nO → σ*C-X Shortening Elongation Enhanced halogen nucleofugality

Transition State Modeling for Enantioselectivity

Computational modeling of transition states is a powerful tool for understanding and predicting the stereochemical outcome of asymmetric reactions. For reactions involving α-haloesters, where a new stereocenter can be formed, identifying the lowest energy transition state leading to each enantiomer allows for the rationalization of observed enantioselectivity.

Theoretical studies can elucidate the intricate network of non-covalent interactions within the transition state assembly, such as hydrogen bonding, CH-π, and cation-π interactions, which are crucial for stereodifferentiation. nih.govnih.gov By comparing the calculated energies of the competing diastereomeric transition states (e.g., TS-R vs. TS-S), the enantiomeric excess (ee) of a reaction can be predicted. A larger energy difference between the transition states corresponds to higher enantioselectivity. researchgate.net

For example, in catalyst-controlled reactions, computational models can reveal how a chiral catalyst interacts with the substrate to stabilize one transition state over the other. nih.gov These models help identify key catalyst-substrate interactions, such as specific hydrogen bonds, that are responsible for inducing asymmetry. nih.gov This detailed, high-resolution picture of the enantioselectivity-determining transition state is invaluable for optimizing reaction conditions and for the rational design of more effective catalysts. nih.gov

Rational Design of Catalytic Systems

The insights gained from mechanistic and computational studies, particularly transition state modeling, form the foundation for the rational design of new and improved catalytic systems. umd.edu By understanding the key interactions that govern reactivity and selectivity, catalysts can be purposefully designed to enhance these desired effects. researchgate.netrsc.org

The process often begins with a deep understanding of the reaction mechanism, which can be elucidated through computational methods. umd.edu Once the rate-limiting and stereodetermining steps are identified, catalysts can be designed to lower the activation energy of the desired pathway. For instance, if a specific hydrogen-bonding network is found to be crucial for high enantioselectivity, a new catalyst can be synthesized with modified hydrogen-bond donor groups to strengthen this interaction. nih.gov

This "in silico" approach, where catalyst performance is evaluated computationally before any experimental work is undertaken, accelerates the discovery process. nih.gov Descriptor-based screening methods, often employing principles from DFT, allow for the rapid evaluation of potential catalysts by correlating their structural or electronic properties with catalytic activity. researchgate.net This rational, computationally-guided approach is moving the field away from trial-and-error methods towards the deliberate creation of highly efficient and selective catalysts for specific transformations, including those involving this compound. nih.gov

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-butyl 2-bromo-4-methylpentanoate in a laboratory setting?

  • Methodological Answer : Synthesis typically involves bromination of a precursor ester under controlled conditions. Key factors include:

  • Reagent Selection : Use of N-bromosuccinimide (NBS) or HBr with a radical initiator for regioselective bromination at the β-position.
  • Temperature Control : Maintaining low temperatures (0–5°C) to minimize side reactions like elimination or over-bromination .
  • Protection of Functional Groups : Ensuring the tert-butyl ester group remains intact during bromination by avoiding acidic or strongly nucleophilic conditions .
  • Purification : Column chromatography or recrystallization to isolate the product, with monitoring via TLC (Rf ~0.5 in hexane/ethyl acetate 4:1).

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Expect a singlet for the tert-butyl group (δ ~1.4 ppm), a multiplet for the methylpentanoate backbone (δ 1.6–2.2 ppm), and a triplet for the brominated CH2 (δ ~3.5 ppm, J = 6 Hz).
  • ¹³C NMR : Signals for the carbonyl (δ ~170 ppm), brominated carbon (δ ~35 ppm), and tert-butyl carbons (δ ~28 ppm) .
  • IR Spectroscopy : Strong ester C=O stretch (~1740 cm⁻¹) and C-Br stretch (~600 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z 265 (M+) and fragments at m/z 209 (loss of tert-butyl group) and m/z 57 (tert-butyl ion).

Q. What are the recommended storage conditions to ensure the stability of this compound?

  • Methodological Answer :

  • Temperature : Store at 2–8°C in a freezer to prevent thermal decomposition .
  • Moisture Control : Keep in airtight containers with desiccants to avoid hydrolysis of the ester group.
  • Light Sensitivity : Protect from UV light to prevent radical degradation of the C-Br bond .

Advanced Research Questions

Q. How can dynamic NMR and DFT calculations be applied to study the conformational stability of this compound?

  • Methodological Answer :

  • Dynamic NMR : Perform variable-temperature ¹H NMR experiments (e.g., –50°C to 50°C) to observe rotational barriers of the tert-butyl group. Splitting patterns at low temperatures reveal axial vs. equatorial conformers .
  • DFT Modeling : Use B3LYP/6-31G(d) to calculate energy differences between conformers. Explicit solvent models (e.g., dichloromethane) are critical to replicate experimental observations of equatorial preference due to solvation effects .

Q. What methodologies resolve data contradictions in reaction pathways under varying catalytic conditions?

  • Methodological Answer :

  • Controlled Experiments : Compare outcomes using palladium catalysts (e.g., Pd(OAc)₂ for cross-coupling) vs. radical initiators (e.g., AIBN for bromination). Track intermediates via in situ FTIR or GC-MS.
  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to distinguish between SN2 vs. radical mechanisms. A primary KIE (kH/kD > 1.5) supports a radical pathway .
  • Computational Validation : Compare activation energies of competing pathways using Gaussian or ORCA software .

Q. How does the steric bulk of the tert-butyl group influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Steric Hindrance : The tert-butyl group reduces SN2 reactivity at the β-bromo position by ~50% compared to methyl esters, as shown in kinetic studies with NaCN in DMSO.
  • Alternative Pathways : Favors elimination (E2) over substitution under basic conditions (e.g., KOH/EtOH), yielding α,β-unsaturated esters as major products .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) mitigate steric effects by stabilizing transition states through dipole interactions .

Q. In cross-coupling reactions, how does this compound compare to similar brominated esters in reactivity?

  • Methodological Answer :

  • Suzuki-Miyaura Reactions : Lower yields (~40%) vs. aryl bromides due to steric hindrance. Optimize using bulky phosphine ligands (e.g., SPhos) to enhance turnover .
  • Byproduct Analysis : GC-MS reveals tert-butyl alcohol as a common byproduct from ester cleavage under harsh conditions (e.g., >100°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.